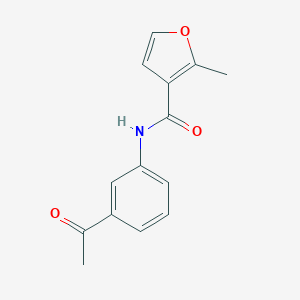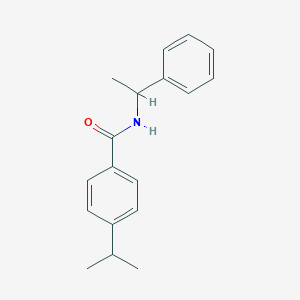
N-(3-acetylphenyl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines . For example, alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Chemical Reactions Analysis
Isocyanates, which are related to the compound , are reactive towards a variety of nucleophiles, including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Wissenschaftliche Forschungsanwendungen
Sulfonamides and Their Applications
Sulfonamides, which share some functional group similarities with the target compound, have a wide range of applications in medicine and environmental technologies. The review by Carta et al. (2012) discusses the patent landscape and scientific investigations into sulfonamides, highlighting their roles as antiglaucoma agents, antitumor agents, and in diagnostic tools. This suggests a potential for related compounds to be explored in similar biomedical and environmental applications (Carta, Scozzafava, & Supuran, 2012).
Nanomaterials and Wood Properties Enhancement
In the field of materials science, nanomaterials and chemical modifications, such as those involving furfurylated wood, have been scaled up to enhance wood's resistance to environmental factors. Papadopoulos et al. (2019) review how nanotechnology and chemical modifications, including furfurylation, improve wood properties like dimensional stability and resistance to biodegradation. This indicates that similar chemical modifications, possibly including N-(3-acetylphenyl)-2-methyl-3-furamide, could be researched for materials science applications (Papadopoulos, Bikiaris, Mitropoulos, & Kyzas, 2019).
Synthetic Organic Chemistry
The study of synthetic organic chemistry, as discussed by Kondo and Murakami (2001), involves the development of chemoselective N-acylation reagents and explores the potential of N-Ar axis-based chemistry. This suggests a role for compounds like this compound in the development of new synthetic methodologies or as intermediates in organic synthesis (Kondo & Murakami, 2001).
Environmental and Green Chemistry
In environmental science, the review by Esteban et al. (2020) on the biphasic dehydration of sugars to furans highlights the importance of solvent selection in green chemistry processes. This work points to the relevance of chemical compounds in developing environmentally friendly synthetic processes and the potential use of similar compounds in green chemistry applications (Esteban, Vorholt, & Leitner, 2020).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)11-4-3-5-12(8-11)15-14(17)13-6-7-18-10(13)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYPDECVQIRJMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Butoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441131.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B441208.png)
![6-hydroxy-4-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B441217.png)
![6-(2-Methoxyphenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441220.png)
![3-(2-methylprop-2-enyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B441244.png)
![3-benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B441250.png)

![Dimethyl 2-[(5-chloro-2-methoxybenzoyl)amino]terephthalate](/img/structure/B441323.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441357.png)
![2-(4-Methoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B441381.png)
![methyl [(3-benzyl-6-ethyl-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B441390.png)
![6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441405.png)